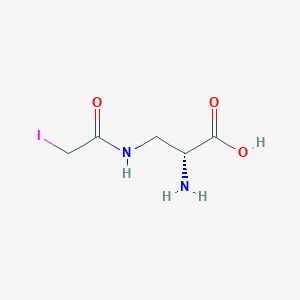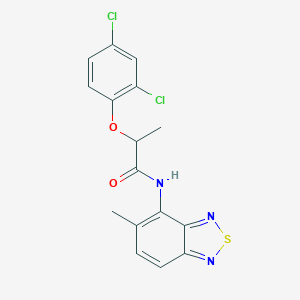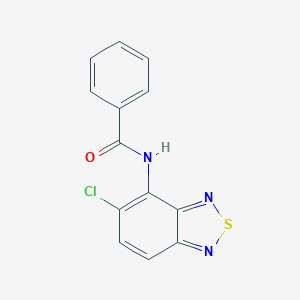
Iacpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iacpa is a novel compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound, or 2-((4-iodophenyl)amino)-N-(2-pyridyl)acetamide, is a synthetic compound that has been developed through the synthesis of two different chemical groups, namely the iodophenyl and pyridyl groups. The unique structure of this compound makes it a promising candidate for various applications, and
Mécanisme D'action
The mechanism of action of Iacpa is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of specific enzymes involved in the synthesis of essential plant compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of inflammatory mediators, resulting in reduced pain and inflammation. In the case of its herbicidal properties, this compound has been shown to inhibit the growth and development of specific plant species, resulting in reduced crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Iacpa for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research related to Iacpa. In medicine, further studies could be carried out to determine the full extent of its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of other disorders. In agriculture, further studies could be carried out to determine the efficacy of this compound as a herbicide, as well as its potential impact on non-target plant species. In environmental science, further studies could be carried out to determine the effectiveness of this compound in the removal of heavy metals from contaminated water sources. Overall, the potential applications of this compound make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of Iacpa involves the reaction of 2-amino-N-(2-pyridyl)acetamide with 4-iodonitrobenzene in the presence of a reducing agent. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
Iacpa has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water sources.
Propriétés
Numéro CAS |
129365-02-2 |
|---|---|
Formule moléculaire |
C5H9IN2O3 |
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m1/s1 |
Clé InChI |
MRJNQFAUDBTYTL-GSVOUGTGSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)NC(=O)CI |
SMILES |
C(C(C(=O)O)N)NC(=O)CI |
SMILES canonique |
C(C(C(=O)O)N)NC(=O)CI |
Synonymes |
IACPA N(3)-(iodoacetyl)-2,3-diaminopropanoic acid N(3)-iodoacetyl-2,3-diaminopropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)



![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
